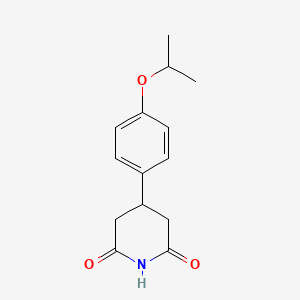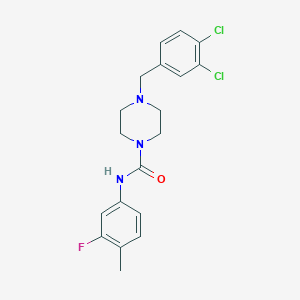![molecular formula C17H16N2OS B4665284 4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4665284.png)
4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol
説明
4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETP-46321 and has a molecular formula of C18H16N2OS. It belongs to the class of thiazole derivatives and has a phenol group attached to it.
作用機序
The mechanism of action of 4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol is not fully understood. However, studies have suggested that it exerts its effects by targeting multiple signaling pathways. It has been reported to inhibit the activity of several enzymes and proteins involved in cancer cell proliferation and survival, including Akt, mTOR, and NF-κB. It has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol has several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of several genes involved in these processes. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
In addition, 4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol has been reported to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of several diseases.
実験室実験の利点と制限
One of the advantages of using 4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, which makes it a promising candidate for further research in this field. Another advantage is its neuroprotective effects, which make it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.
One of the limitations of using 4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. Another limitation is its potential toxicity, which needs to be carefully evaluated before using it in vivo.
将来の方向性
There are several future directions for research related to 4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the evaluation of its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. In addition, studies are needed to evaluate its safety and toxicity in vivo.
科学的研究の応用
4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Another area of research where 4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol has shown potential is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can prevent neuronal cell death caused by oxidative stress and inflammation. It has also been reported to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-12-5-3-4-6-15(12)18-17-19-16(11-21-17)13-7-9-14(20)10-8-13/h3-11,20H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJHDDGDUVYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4665205.png)
![1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B4665207.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4665212.png)
![4-[2-(4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4665217.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4665221.png)
![2-(benzylthio)-4-(4-hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4665231.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4665233.png)

![1-[2-methyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4665255.png)

![5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665264.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)
![butyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B4665271.png)
![1-isopropyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4665273.png)